(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol (CAS: 23357-45-1) is a highly pure chiral secondary alcohol featuring a rigid tetrahydronaphthalene backbone. Commercially available at >98.0% enantiomeric purity with a specific optical rotation of -29.0° to -35.0° (C=2.5, CHCl3), it is a critical building block in asymmetric synthesis . In industrial and pharmaceutical procurement, this compound is prioritized as a late-stage chiral precursor for active pharmaceutical ingredients (APIs) targeting neurological conditions, bypassing the need for complex upstream enzymatic resolutions [1]. Its defined (R)-stereocenter and stable physical profile (melting point 38–42 °C) make it a reliable starting material for stereospecific etherifications, esterifications, and chiral ligand development [2].
Substituting (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol with racemic 1-tetralol or the oxidized precursor 1-tetralone introduces severe process inefficiencies. Utilizing racemic 1-tetralol requires downstream chiral resolution, which inherently caps the maximum theoretical yield of the desired enantiomer at 50% per cycle and introduces costly, solvent-intensive separation steps [1]. Alternatively, starting from 1-tetralone necessitates asymmetric reduction via engineered biocatalysts (e.g., P450cam or whole-cell systems), which requires strict control over NADH cofactor regeneration and suffers from limited turnover rates [2]. Direct procurement of the enantiopure (R)-isomer eliminates these synthetic bottlenecks, directly reducing process mass intensity (PMI) and accelerating scale-up timelines .
In the synthesis of neuroactive APIs (such as derivatives for obsessive-compulsive disorder and PTSD), the stereocenter's integrity is paramount [1]. Direct procurement of (R)-1-tetralol provides a starting material with >98% ee, allowing for direct downstream functionalization. In contrast, using racemic 1-tetralol requires enzymatic or chemical resolution, which limits the theoretical yield of the (R)-enantiomer to 50% before recycling [2].
| Evidence Dimension | Maximum theoretical yield in single-pass API precursor synthesis |
| Target Compound Data | >98% ee with ~100% theoretical material utilization |
| Comparator Or Baseline | Racemic 1-tetralol (capped at 50% theoretical yield due to resolution limits) |
| Quantified Difference | ~50% increase in baseline material efficiency |
| Conditions | Industrial asymmetric synthesis of neuroactive API precursors |
Bypassing chiral resolution directly halves the required starting material volume and eliminates complex separation steps in pharmaceutical manufacturing.
Synthesizing (R)-1-tetralol in-house from the cheaper 1-tetralone or tetralin requires advanced oxygenating biocatalysts like engineered cytochrome P450cam. These biocatalytic routes require continuous NADH cofactor regeneration and precise stoichiometric ratios (e.g., Pdx:P450cam ratios of 10:1) to achieve high conversion rates [1]. Procuring pre-synthesized (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol circumvents the need for these multi-component enzymatic systems and their associated scale-up instability .
| Evidence Dimension | Process complexity and cofactor dependency |
| Target Compound Data | 0 cofactor requirement (direct chemical utilization) |
| Comparator Or Baseline | 1-Tetralone reduction (requires stoichiometric NADH and multi-enzyme systems) |
| Quantified Difference | Elimination of NADH dependency and enzymatic optimization phases |
| Conditions | Scale-up synthesis of chiral tetrahydronaphthalene derivatives |
Direct procurement accelerates R&D and production timelines by removing the biological variability and high cofactor costs associated with enzymatic ketone reduction.
When used as a chiral auxiliary or resolving agent, the high initial enantiopurity of (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol (>98.0% GC) ensures that subsequent derivatizations yield products with exceptional diastereomeric excess (de) . Using lower-purity or racemic mixtures results in complex diastereomeric mixtures that require resource-intensive chromatographic purification, significantly lowering the overall yield of the active catalyst or ligand [1].
| Evidence Dimension | Diastereomeric excess (de) of downstream auxiliaries |
| Target Compound Data | >98% de (mirroring the starting >98% ee) |
| Comparator Or Baseline | Racemic 1-tetralol (yields ~1:1 diastereomeric mixtures) |
| Quantified Difference | Avoidance of ~50% product loss during diastereomer separation |
| Conditions | Synthesis of chiral ligands via stereoretentive esterification/etherification |
High initial enantiopurity is critical for the reproducible performance and cost-effective synthesis of chiral catalysts.
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol is specifically indicated as a critical chiral building block in the synthesis of active pharmaceutical ingredients used to treat obsessive-compulsive disorder, PTSD, and social anxiety [1]. Its pre-established (R)-stereocenter bypasses the need for late-stage resolution, making it ideal for scalable pharmaceutical manufacturing [2].
The rigid tetrahydronaphthalene structure and high enantiomeric purity (>98.0%) make this compound an excellent starting material for developing chiral phosphine or oxygen-based ligands . These ligands are essential for transition-metal-catalyzed asymmetric transformations in both academic research and fine chemical production.
Due to its predictable reactivity and high optical purity, (R)-1-tetralol is utilized as a chiral derivatizing agent. It reacts with racemic carboxylic acids to form diastereomeric esters, which can then be easily quantified and separated via HPLC or NMR, streamlining analytical workflows in chiral chemistry [1].
Irritant